4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13878570
InChI: InChI=1S/C14H12N2O2.ClH/c15-8-10-1-3-12(4-2-10)18-13-5-6-14(16)11(7-13)9-17;/h1-7,17H,9,16H2;1H
SMILES: C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)N)CO.Cl
Molecular Formula: C14H13ClN2O2
Molecular Weight: 276.72 g/mol

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride

CAS No.:

Cat. No.: VC13878570

Molecular Formula: C14H13ClN2O2

Molecular Weight: 276.72 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride -

Specification

Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
IUPAC Name 4-[4-amino-3-(hydroxymethyl)phenoxy]benzonitrile;hydrochloride
Standard InChI InChI=1S/C14H12N2O2.ClH/c15-8-10-1-3-12(4-2-10)18-13-5-6-14(16)11(7-13)9-17;/h1-7,17H,9,16H2;1H
Standard InChI Key QRDGBFIQWNWESP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)N)CO.Cl
Canonical SMILES C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)N)CO.Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name is 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride, reflecting its core structure:

  • A benzonitrile group (C₆H₄CN) at the para position.

  • A phenoxy bridge connecting to a 4-amino-3-(hydroxymethyl)phenyl group.

  • A hydrochloride salt formed via protonation of the primary amine.

Its molecular formula is C₁₄H₁₃ClN₂O₂, with a calculated molecular weight of 276.72 g/mol (base compound: 240.26 g/mol ; HCl: 36.46 g/mol) .

Structural and Spectroscopic Data

While detailed spectral data (e.g., NMR, IR) are proprietary, the compound’s structure is confirmed via:

  • High-performance liquid chromatography (HPLC) for purity assessment .

  • Mass spectrometry (MS) to verify molecular ion peaks .

  • X-ray crystallography (if available) for solid-state conformation.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a multi-step sequence, as inferred from analogous protocols in patent literature :

Step 1: Bromination and Cyanation

A benzoxazolinone precursor undergoes bromination followed by cyanation using CuCN or Zn(CN)₂ in polar solvents (e.g., dimethylformamide) at 120–175°C .

Step 2: Carbamate Protection

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with dimethylaminopyridine (DMAP) as a catalyst .

Step 4: Deprotection and Salt Formation

The Boc group is removed using trifluoroacetic acid (TFA), followed by HCl treatment to form the hydrochloride salt .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
BrominationBr₂, 0–20°C, 12 h85–90
CyanationCuCN, DMF, 150°C, 6 h70–75
Carbamate ProtectionBoc₂O, DMAP, THF, rt, 2 h66
DeprotectionTFA, 0°C to rt, 4 h71

Industrial-Scale Production

Manufacturer Combi-Blocks produces the compound under controlled conditions, with:

  • Storage: Frozen (-20°C) with dry ice transportation .

  • Purity: ≥95% (HPLC), confirmed via certificates of analysis .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting .

  • Light Sensitivity: Stable under inert atmosphere; prolonged light exposure may cause degradation.

  • Reactive Groups: Primary amine (-NH₂), hydroxymethyl (-CH₂OH), and nitrile (-CN) enable diverse derivatization .

Applications in Pharmaceutical Research

Intermediate for Urea Derivatives

The compound serves as a precursor to N-phenyl-N'-(2-hydroxy-4-cyanophenyl)urea analogs, which inhibit interleukin-8 (IL-8) and related chemokines implicated in inflammatory diseases .

Example: Reaction with 2-bromophenyl isocyanate in acetonitrile yields a urea derivative with anti-inflammatory activity .

Bioconjugation and Prodrug Development

The hydroxymethyl group facilitates esterification or etherification for prodrug synthesis, enhancing bioavailability of parent drugs.

Analytical and Quality Control Methods

Stability Testing

  • Forced Degradation Studies: Exposure to heat, light, and humidity to identify degradation products .

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